![molecular formula C20H24N4O5S2 B2717905 N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide CAS No. 2094576-12-0](/img/structure/B2717905.png)
N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications
Oxidative Desulfurization
A study explored the oxidative desulfurization potential of similar sulfonamide derivatives. The research highlighted the use of certain catalysts to oxidize sulfur-containing compounds, pointing towards potential applications in environmental chemistry and fuel processing to remove sulfur impurities efficiently (Lu, Zhang, Jiang, & Li, 2010).
Antimicrobial and Antioxidant Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds exhibited significant activities against selected bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. Additionally, their free radical scavenging activity indicates a possible application in mitigating oxidative stress (Badgujar, More, & Meshram, 2018).
Molecular Docking and Enzyme Inhibition
Research on sulfonamide derivatives, including compounds with structural similarities to the chemical , has also focused on their interaction with enzymes such as butyrylcholinesterase (BChE). Molecular docking studies help understand how these compounds bind to enzyme active sites, offering insights into designing inhibitors for enzymes relevant in various diseases (Khalid et al., 2016).
Antiproliferative Agents
Another area of research involves the synthesis of N,N-dimethylbenzenesulfonamide derivatives to evaluate their potential as antiproliferative agents. These studies aim to discover new therapeutic options for cancer treatment by inhibiting the proliferation of cancer cells, highlighting the compound's relevance in oncology (Bashandy et al., 2014).
Sulfur-Transfer Reagent in Synthetic Chemistry
The compound's derivatives have been explored as sulfur-transfer reagents in creating sulfur-nitrogen heterocycles. This application is critical in synthetic chemistry, where such heterocycles are valuable in developing pharmaceuticals and other biologically active molecules (Bryce, 1984).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-22(2)30(26,27)16-7-9-17(10-8-16)31(28,29)23-13-11-15(12-14-23)24-19-6-4-3-5-18(19)21-20(24)25/h3-10,15H,11-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEKKVPDDIHDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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